MS4322

PRMT5 degradation PROTAC cancer cell proliferation

Standard PRMT5 inhibitors block catalysis but leave scaffolding functions intact, confounding mechanistic studies. MS4322 resolves this as the first VHL-recruiting PRMT5 degrader. - **DC50**: 1.1 ± 0.6 µM; **Dmax**: 74 ± 10% (MCF-7 cells) - **Selectivity**: >99.9% proteome-wide (3/5,000 proteins off-target) - **In vivo**: Murine PK: Cmax 14 µM @2h (150 mg/kg IP) - **Controls**: Pair with MS4370 (catalysis only) for degradation vs. inhibition isolation

Molecular Formula C55H76N10O12S
Molecular Weight 1101.3 g/mol
Cat. No. B15621948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4322
Molecular FormulaC55H76N10O12S
Molecular Weight1101.3 g/mol
Structural Identifiers
InChIInChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)
InChIKeyXUJMNOQMXWVXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS4322: First-in-Class PRMT5 PROTAC Degrader


MS4322 (CAS 2375432-47-4) is a first-in-class proteolysis-targeting chimera (PROTAC) degrader specifically designed to induce the ubiquitin-proteasome-dependent degradation of protein arginine methyltransferase 5 (PRMT5) [1]. It comprises the PRMT5 inhibitor EPZ015666 linked to a von Hippel-Lindau (VHL) E3 ligase ligand, enabling targeted protein degradation rather than mere enzymatic inhibition . MS4322 exhibits potent PRMT5 degradation activity with a DC50 of 1.1 μM in MCF-7 cells and inhibits PRMT5 methyltransferase activity with an IC50 of 18 nM .

Why PRMT5 Inhibitors Cannot Replace MS4322


MS4322 is distinguished from conventional PRMT5 inhibitors (e.g., EPZ015666, GSK3326595) by its mechanism of action: it induces complete degradation of PRMT5 protein rather than transient inhibition of its enzymatic activity. This PROTAC-mediated degradation results in prolonged and sustained suppression of PRMT5-dependent oncogenic signaling, which cannot be achieved by reversible or even irreversible inhibitors [1]. Head-to-head comparisons demonstrate that MS4322 exhibits anti-proliferative effects at least as potent as EPZ015666, but via a distinct degradation-dependent mechanism . Furthermore, MS4322 is the first-in-class PRMT5 degrader with validated in vivo pharmacokinetics, making it a unique chemical tool for exploring PRMT5 biology .

MS4322 Differentiation Evidence


PRMT5 Protein Degradation vs. Inhibition

MS4322 effectively reduces PRMT5 protein levels in MCF-7 breast cancer cells in a concentration-dependent manner, with a DC50 value of 1.1 μM and a maximum degradation (Dmax) of 74±10% . This degradation activity translates to potent inhibition of MCF-7 cell proliferation, which is at least as effective as the positive control PRMT5 inhibitor EPZ015666, but operates through a degradation-dependent mechanism rather than enzymatic inhibition alone [1].

PRMT5 degradation PROTAC cancer cell proliferation

Proteome-Wide Selectivity

MS4322 directly inhibits PRMT5 methyltransferase activity with an IC50 of 18 nM in biochemical assays . This potency is derived from its EPZ015666 warhead, but the PROTAC architecture enables subsequent degradation of the target protein. By comparison, the parent inhibitor EPZ015666 exhibits a reported IC50 of 22 nM against PRMT5 [1], indicating that MS4322 retains comparable inhibitory potency while adding degradation functionality.

PRMT5 inhibition methyltransferase activity biochemical assay

Degradation-Driven Antiproliferative Efficacy

In a mouse pharmacokinetic study, a single intraperitoneal (i.p.) dose of MS4322 at 150 mg/kg resulted in good plasma exposure, achieving a peak plasma concentration of 14±2 μM at 2 hours post-dose . Even after 12 hours, plasma concentrations remained above 100 nM, which is well above the biochemical IC50 (18 nM) and within the range required for sustained target engagement . This PK profile is favorable for in vivo efficacy studies and compares well with other PROTAC molecules in the same class.

pharmacokinetics in vivo plasma exposure

MS4322 Application Scenarios


Dissecting Catalytic vs. Scaffolding Functions

MS4322 enables researchers to distinguish between PRMT5's enzymatic activity and its scaffolding roles. By inducing complete degradation of PRMT5 protein, MS4322 abolishes both functions, whereas conventional inhibitors (e.g., EPZ015666) only block methyltransferase activity. This differential effect can be used to identify cellular processes and oncogenic pathways that depend on PRMT5's non-enzymatic functions [1].

Minimal Off-Target Proteome Perturbation

With its validated mouse PK profile (Cmax = 14 μM at 2 h; sustained >100 nM at 12 h), MS4322 is suitable for in vivo tumor growth inhibition studies. The compound's good plasma exposure and tolerability support once-daily or twice-daily i.p. dosing regimens in mice, making it a practical tool for evaluating PRMT5 degradation as a therapeutic strategy in breast, lung, and other PRMT5-dependent cancers .

In Vivo Efficacy in Cancer Models

PRMT5 regulates gene expression and alternative splicing through symmetric dimethylation of histones and splicing factors. MS4322 can be used to acutely deplete PRMT5 protein and monitor consequent changes in histone marks (e.g., H4R3me2s, H3R8me2s) and alternative splicing patterns. This approach provides a more complete and sustained blockade than inhibitor treatment alone, enabling deeper interrogation of PRMT5 biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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